molecular formula C16H12Cl2N2S B12720824 1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-dichlorophenyl)-3-methyl-, (1R,3R)-rel- CAS No. 217321-95-4

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-dichlorophenyl)-3-methyl-, (1R,3R)-rel-

Cat. No.: B12720824
CAS No.: 217321-95-4
M. Wt: 335.2 g/mol
InChI Key: GYSSOCMPLXKVCE-JDNHERCYSA-N
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Description

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-dichlorophenyl)-3-methyl-, (1R,3R)-rel- is a complex organic compound that belongs to the class of thiazolobenzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,3H-Thiazolo(3,4-a)benzimidazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction might involve the condensation of 2-aminobenzimidazole with α-haloketones in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors, specialized catalysts, and controlled temperature conditions.

Chemical Reactions Analysis

Types of Reactions

1H,3H-Thiazolo(3,4-a)benzimidazole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogenation, alkylation, or acylation.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Using halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions might introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As intermediates in organic synthesis.

    Biology: As probes for studying biological processes.

    Medicine: As potential therapeutic agents for treating diseases like cancer and infections.

    Industry: As components in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1H,3H-Thiazolo(3,4-a)benzimidazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, these compounds might inhibit enzyme activity or block receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Known for its antifungal and antiparasitic properties.

    Thiazole: Used in the synthesis of various pharmaceuticals.

    Imidazole: Commonly found in antifungal medications.

Uniqueness

1H,3H-Thiazolo(3,4-a)benzimidazole derivatives are unique due to their fused ring structure, which imparts specific chemical and biological properties. This uniqueness makes them valuable for developing new drugs and materials.

Conclusion

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-dichlorophenyl)-3-methyl-, (1R,3R)-rel- is a compound with significant potential in various scientific and industrial fields. Further research and development could unlock new applications and enhance our understanding of its properties and mechanisms.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

CAS No.

217321-95-4

Molecular Formula

C16H12Cl2N2S

Molecular Weight

335.2 g/mol

IUPAC Name

(1R,3R)-1-(2,6-dichlorophenyl)-3-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole

InChI

InChI=1S/C16H12Cl2N2S/c1-9-15-19-12-7-2-3-8-13(12)20(15)16(21-9)14-10(17)5-4-6-11(14)18/h2-9,16H,1H3/t9-,16-/m1/s1

InChI Key

GYSSOCMPLXKVCE-JDNHERCYSA-N

Isomeric SMILES

C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4Cl)Cl

Canonical SMILES

CC1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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